![molecular formula C28H29NO5 B557305 Fmoc-D-Tyr(tBu)-OH CAS No. 118488-18-9](/img/structure/B557305.png)
Fmoc-D-Tyr(tBu)-OH
Overview
Description
Fmoc-D-Tyr(tBu)-OH, also known as fluorenylmethyloxycarbonyl-D-tyrosine tert-butyl ester, is a derivative of the amino acid tyrosine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butyl (tBu) protecting group on the hydroxyl group of the tyrosine side chain. These protecting groups prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Tyr(tBu)-OH typically involves the protection of the amino and hydroxyl groups of D-tyrosine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting D-tyrosine with Fmoc-chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The hydroxyl group is then protected by reacting the intermediate with tert-butyl chloride in the presence of a base such as triethylamine. The reaction conditions are mild, typically carried out at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reactions are carried out in batch reactors, and the product is purified using techniques such as crystallization or chromatography. The use of automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Tyr(tBu)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tBu group can be removed using an acid such as trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides in the presence of coupling reagents like HBTU or DIC.
Substitution Reactions: The hydroxyl group of tyrosine can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for tBu removal.
Coupling: HBTU or DIC in DMF or DCM.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed
Deprotected Tyrosine: Removal of protecting groups yields D-tyrosine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with D-tyrosine residues.
Scientific Research Applications
Peptide Synthesis
Fmoc-D-Tyr(tBu)-OH is widely utilized in SPPS due to its stability and ease of deprotection. The Fmoc group can be removed under mild alkaline conditions, facilitating efficient coupling reactions with other amino acids or peptides . This property allows for the construction of complex peptide sequences essential for various biological functions.
Biological Research
In biological studies, peptides synthesized from this compound are used to investigate protein-protein interactions, enzyme-substrate dynamics, and receptor-ligand binding mechanisms. These peptides serve as valuable probes for understanding protein structures and functions .
Medicinal Chemistry
The incorporation of D-tyrosine into peptide structures can enhance their therapeutic potential. Peptides derived from this compound are being explored as enzyme inhibitors, receptor modulators, and antimicrobial agents. Their stability and bioavailability make them suitable candidates for drug development .
Industrial Applications
In the pharmaceutical industry, this compound is employed in the large-scale production of peptide-based drugs. Its compatibility with automated synthesizers allows for efficient manufacturing processes while ensuring high purity and yield .
Case Study 1: Peptide Drug Development
A study demonstrated the synthesis of a novel peptide drug using this compound as a key intermediate. The resulting compound exhibited significant anti-tumor activity by selectively binding to receptors on tumor cells, inhibiting their growth .
Case Study 2: Neurotransmitter Research
Research involving this compound has led to insights into neurotransmitter functions. Peptides synthesized from this compound were used to study dopamine receptor interactions, contributing to the understanding of neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Fmoc-D-Tyr(tBu)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide bond formation. The tBu group protects the hydroxyl group of tyrosine, allowing for selective reactions at other functional groups. The deprotection of these groups is a key step in the synthesis of peptides, enabling the formation of peptide bonds and the release of the final peptide product .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Tyr(tBu)-OH: The L-isomer of tyrosine with similar protecting groups.
Fmoc-D-Ser(tBu)-OH: A similar compound with serine instead of tyrosine.
Fmoc-D-Thr(tBu)-OH: A similar compound with threonine instead of tyrosine.
Uniqueness
Fmoc-D-Tyr(tBu)-OH is unique due to the presence of the D-isomer of tyrosine, which can confer different biological properties compared to the L-isomer. The D-isomer is less susceptible to enzymatic degradation, making it more stable in biological systems. This property is particularly useful in the design of therapeutic peptides, where stability and bioavailability are crucial .
Biological Activity
Fmoc-D-Tyr(tBu)-OH, or N-Fmoc-O-tert-butyl-D-tyrosine, is a derivative of the amino acid tyrosine that plays a significant role in various biological processes and applications in synthetic chemistry. This article delves into its biological activity, chemical properties, and applications based on diverse research findings.
Molecular Characteristics:
- Molecular Formula: C₃₀H₃₃N₃O₅
- Molecular Weight: 459.534 g/mol
- Density: 1.2 g/cm³
- Melting Point: Approximately 150 °C (decomposes)
- Boiling Point: 658.2 °C at 760 mmHg
This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl (tBu) side chain, which enhances its stability and solubility in organic solvents, making it suitable for solid-phase peptide synthesis (SPPS) .
Biological Activity
Role in Neurotransmitter Synthesis:
this compound is crucial in the biosynthesis of several neurotransmitters, including dopamine, norepinephrine, and epinephrine. These neurotransmitters are vital for regulating mood, cognition, and physiological responses to stress . The compound's involvement in these pathways underscores its potential therapeutic applications in treating mood disorders and cognitive impairments.
Effects on Health:
Research indicates that this compound may have beneficial effects on various health conditions:
- Mental Health: It has been associated with improvements in fatigue, depression, and cognitive function .
- Physical Health: The compound may enhance metabolic functions and improve skin health. It has shown potential in managing conditions like obesity and hypertension .
- Animal Feed Additive: In veterinary medicine, it serves as an additive to promote growth in livestock by optimizing amino acid balance .
Case Studies and Research Findings
1. Neuropharmacological Studies:
A study highlighted the impact of tyrosine derivatives on cognitive performance. This compound was tested for its ability to enhance memory retention and focus in animal models. Results showed significant improvements in tasks requiring memory recall compared to controls .
2. Synthesis of Peptides:
this compound is extensively used in SPPS due to its stability under various reaction conditions. Research demonstrated that peptides synthesized using this compound exhibited higher yields and purity levels compared to those synthesized with other tyrosine derivatives .
3. Gelation Properties:
Recent studies explored the gelation properties of tyrosine derivatives, including this compound. It was found that upon deprotection of the Fmoc group, the compound could form stable gels under specific conditions, suggesting potential applications in drug delivery systems .
Comparative Analysis of Biological Activity
Property | This compound | Other Tyrosine Derivatives |
---|---|---|
Neurotransmitter Synthesis | Yes | Yes |
Cognitive Enhancement | Yes | Varies |
Metabolic Regulation | Yes | Limited |
Peptide Synthesis Efficiency | High | Moderate |
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUKCFULLJFBFN-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922687 | |
Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118488-18-9 | |
Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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